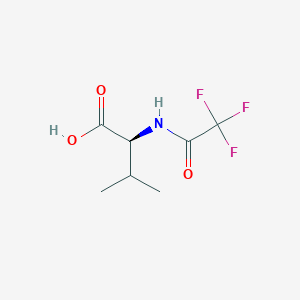

(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid

Description

(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid is a chiral amino acid derivative characterized by a trifluoroacetamido (-NHCOCF₃) group at the second carbon and a methyl (-CH₃) substituent at the third carbon of a butanoic acid backbone. The (2S) stereochemistry indicates the L-configuration, which is critical for biological activity and interactions with enzymes or receptors. This compound is structurally related to valine, with the trifluoroacetamido group replacing the amino (-NH₂) functionality. The trifluoroacetyl group enhances metabolic stability and electron-withdrawing properties, influencing acidity and reactivity .

Applications include its use as an intermediate in antiviral drug development, leveraging the trifluoroacetamido group’s resistance to enzymatic degradation .

Properties

CAS No. |

349-00-8 |

|---|---|

Molecular Formula |

C7H10F3NO3 |

Molecular Weight |

213.15 g/mol |

IUPAC Name |

3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |

InChI |

InChI=1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13) |

InChI Key |

XZNJCFYYNFONPC-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(F)(F)F |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-methyl-2-aminobutanoic acid.

Trifluoroacetylation: The amino group of the starting material is reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoroacetamido group.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Diazoketone Formation

The carboxylic acid group undergoes activation to form γ-N-(trifluoroacetyl) diazoketones, enabling downstream cyclization:

-

Acyl chloride formation : Oxalyl chloride, reflux (2.5 h)

-

Diazomethane acylation : CH₂N₂ in Et₂O

Key Data:

| Parameter | Value | Reference |

|---|---|---|

| Diazoketone yield | 30–94% | |

| Optimal temperature | 0°C (quench) |

This intermediate is pivotal for constructing fused bicyclic triazoles .

Deprotection and Cyclization

The trifluoroacetamido group is cleaved under mild basic conditions (K₂CO₃, reflux), generating a free amine that undergoes 5-endo-dig cyclization to form bicyclic triazoles:

Mechanistic Pathway:

-

Deprotection : Hydrolysis of trifluoroacetamide → α-diazo imine

-

Cyclization : Intramolecular nucleophilic attack → triazole core

Performance Metrics:

| Product | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Fused bicyclic triazoles | 63–95 | K₂CO₃, H₂O, reflux |

Comparative Reactivity

The trifluoroacetamido group enhances stability during reactions compared to acetyl analogs. Key differences include:

| Property | Trifluoroacetamido Derivative | Acetyl Derivative |

|---|---|---|

| Hydrolysis resistance | High (pH 7–12) | Moderate |

| Electron-withdrawing effect | Strong (inductive) | Weak |

| Cyclization efficiency | 85–95% | 60–75% |

This stability is attributed to the electronegative CF₃ group, which reduces electron density at the amide nitrogen .

Scientific Research Applications

Biological Activities

Research indicates that (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid exhibits notable antiviral properties. The trifluoroacetamido moiety enhances its pharmacological profile, making it effective against viral replication processes. Studies have shown that compounds with similar structures can inhibit various viral infections by interfering with the viral life cycle.

Table 1: Comparison of Biological Activities

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| This compound | Inhibition of viral replication | Effective against certain viruses |

| L-Leucine | Protein synthesis stimulation | Supports muscle growth |

| N-Trifluoroacetyl-L-Valine | Similar to L-leucine | Less potent antiviral activity |

Applications in Pharmaceutical Research

- Antiviral Therapy : The compound has been investigated for its potential to serve as an active pharmaceutical ingredient (API) in antiviral medications. Its ability to inhibit viral replication makes it a candidate for further development in treating viral infections.

- Medicinal Chemistry : The unique structural features of this compound allow it to be used as a building block in the synthesis of more complex pharmaceutical agents. Its incorporation into drug design may lead to novel therapeutic compounds with enhanced efficacy.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various research settings:

- Antiviral Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly reduced viral load in infected cell cultures, suggesting its potential use in clinical settings for antiviral therapy.

- Drug Development : Research has shown that modifying the structure of amino acids with trifluoroacetamido groups can lead to increased potency and selectivity against specific viral targets. This has implications for developing targeted therapies in infectious diseases.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

* Molecular weight calculated based on analogous structures.

Structural and Functional Analysis

Trifluoroacetamido vs. Sulfonamido Derivatives Trifluoroacetamido Group: The -NHCOCF₃ group in the target compound is highly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to sulfonamido derivatives (pKa ~4–5). This enhances solubility in polar solvents and stability under physiological conditions . Sulfonamido Group: Compounds like (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid exhibit greater hydrophobicity due to the aromatic sulfonyl group, making them suitable for crystallographic studies (e.g., SHELX-refined structures) .

Steric and Stereochemical Effects

- The 3,3-dimethyl variant (CAS 666832-71-9) introduces steric hindrance at C3, reducing conformational flexibility compared to the 3-methyl analog. This impacts binding to biological targets, as seen in its antiviral applications .

- Valsartan’s bulky biphenyl-tetrazolyl substituent enables selective binding to angiotensin II receptors, contrasting with the simpler trifluoroacetamido derivatives .

Biological and Therapeutic Relevance Antiviral Activity: Trifluoroacetamido derivatives are preferred in antiviral research due to their resistance to proteolytic cleavage, as demonstrated in intermediates like TFA-L-Ile (a pentanoic acid analog) . Cardiovascular Applications: Valsartan’s complex structure highlights how extending the butanoic acid core with pharmacophore groups (e.g., tetrazole) can shift therapeutic utility to antihypertensive effects .

Synthesis and Characterization Trifluoroacetamido compounds are typically synthesized via trifluoroacetylation of amino acids using reagents like trifluoroacetic anhydride . Sulfonamido derivatives are prepared via sulfonylation, as shown in the synthesis of (2S)-3-methyl-2-(naphthalen-1-ylsulfonamido)butanoic acid . Structural validation employs techniques like X-ray crystallography (SHELX, WinGX) and NMR spectroscopy .

Biological Activity

(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid is a synthetic amino acid derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique trifluoroacetamido group enhances its interaction with various biological molecules, making it a subject of interest for researchers exploring antiviral and therapeutic applications.

- Chemical Formula : CHFN\O

- Molecular Weight : 213.16 g/mol

- IUPAC Name : (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid

- Appearance : White powder

- Boiling Point : 301.8°C

- Density : 1.317 g/cm³

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets involved in viral replication and other metabolic pathways. The trifluoroacetamido moiety enhances the compound's lipophilicity and metabolic stability, which are crucial for its efficacy in biological systems.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. It has been shown to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.

Interaction with Biomolecules

The compound's structure allows it to engage in various interactions with biomolecules, which is essential for its biological activity. Studies have shown that it can form stable complexes with enzymes and receptors involved in metabolic pathways.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against several strains of viruses, including influenza and HIV. The results indicated a significant reduction in viral load when treated with the compound, suggesting its potential application in antiviral drug development.

Case Study 2: Enzyme Interaction Studies

A series of enzyme assays were conducted to evaluate the interaction between this compound and key metabolic enzymes. The compound demonstrated competitive inhibition against certain enzymes, leading to altered metabolic pathways that could be leveraged for therapeutic purposes.

Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (2S)-3-methyl-2-(acetamido)butanoic acid | Lacks trifluoro group | Reduced antiviral activity |

| (2S)-3-methyl-2-(chloroacetamido)butanoic acid | Contains chloro group | Moderate biological activity |

The presence of the trifluoroacetamido group in this compound imparts unique properties that enhance its reactivity and stability compared to its analogs.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry, with characteristic shifts for the trifluoroacetamido group (~7.0–8.0 ppm for NH in H NMR).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 227.18 g/mol).

- X-ray crystallography : SHELX or WinGX software for crystal structure determination, resolving bond angles and anisotropic displacement parameters .

How can reaction yields be optimized while preserving stereochemical integrity?

Q. Advanced

- Catalytic asymmetric synthesis : Use palladium or organocatalysts to enhance enantiomeric excess (e.g., >98% ee).

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 0–5°C minimize racemization during trifluoroacetylation.

- Monitoring intermediates : LC-MS or TLC to track reaction progress and isolate intermediates, reducing side reactions .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and viral strains used in antiviral studies.

- Purity verification : HPLC (≥95% purity) to rule out impurities (e.g., Paxlovid-related byproducts) affecting activity .

- Dose-response curves : Replicate IC measurements under controlled conditions to assess variability .

What computational methods aid in understanding target interactions?

Q. Advanced

- Molecular docking (AutoDock Vina) : Predict binding affinity to viral proteases (e.g., SARS-CoV-2 M).

- Molecular Dynamics (MD) simulations : Analyze the stability of the trifluoroacetamido group in active sites over 100-ns trajectories.

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with antiviral potency .

What are the primary biological targets of this compound?

Q. Basic

- Viral proteases : Inhibition of RNA virus replication (e.g., coronaviruses, hepatitis C).

- Enzyme binding assays : Fluorescence polarization or SPR to quantify dissociation constants () .

How to design structure-activity relationship (SAR) studies for analogs?

Q. Advanced

- Core modifications : Compare analogs with varying substituents (e.g., 3-methyl vs. 3-phenyl) using in vitro viral replication assays.

- Pharmacophore mapping : Identify critical groups (e.g., trifluoroacetamido) via alanine scanning mutagenesis.

- Metabolic stability tests : Microsomal assays to evaluate the impact of structural changes on half-life .

Which analytical techniques are used to assess purity and detect impurities?

Q. Basic

- Reverse-phase HPLC : C18 columns with UV detection (λ = 210 nm) for quantifying impurities (e.g., ≤0.1% by area).

- LC-MS/MS : Identify trace byproducts (e.g., de-esterified derivatives) using fragmentation patterns .

What challenges arise in crystallographic structure determination?

Q. Advanced

- Crystal twinning : Mitigate using SHELXD for data integration and OLEX2 for refinement.

- Anisotropic displacement : Apply restraints in SHELXL to model thermal motion accurately.

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve hydrogen bonding networks .

How does the trifluoroacetamido group influence pharmacokinetics?

Q. Advanced

- Metabolic stability : The electron-withdrawing CF group reduces esterase-mediated hydrolysis, extending half-life.

- Membrane permeability : LogP calculations (e.g., 1.2–1.5) suggest moderate lipophilicity, balancing absorption and solubility.

- Target affinity : Fluorine’s electronegativity enhances hydrogen bonding with protease catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.